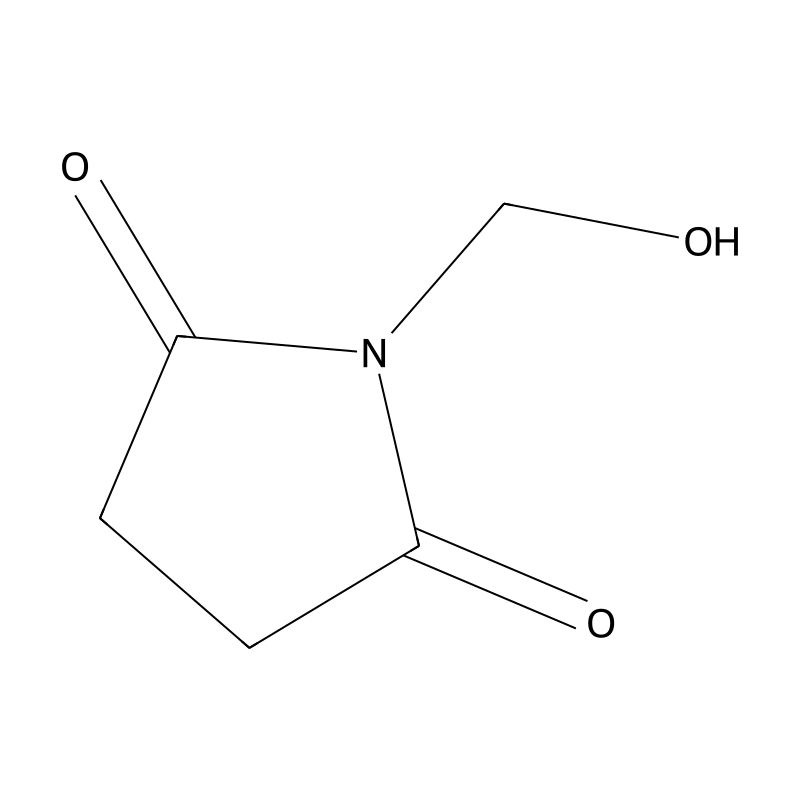

1-(hydroxymethyl)pyrrolidine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acylating agent

NHS acts as a versatile acylating agent, forming amide bonds with various biomolecules, including proteins, peptides, and antibodies. This property allows researchers to modify these molecules with desired functional groups for specific purposes []. For instance, NHS can be used to attach fluorescent tags to proteins, enabling their visualization under a microscope [].

Crosslinker

NHS can also function as a crosslinker, covalently linking two biomolecules together. This capability is valuable in creating protein-protein conjugates, studying protein-protein interactions, and developing drug delivery systems [, ].

Biocompatible and water-soluble

NHS exhibits good biocompatibility and water solubility, making it suitable for working with biological systems. This characteristic allows for its easy incorporation into various research protocols without introducing significant toxicity concerns [].

Here are some specific examples of how NHS is utilized in scientific research:

Antibody-drug conjugates (ADCs)

NHS is employed to attach cytotoxic drugs to antibodies, creating targeted therapies for cancer treatment. By linking the drug to the antibody, researchers can deliver the drug specifically to cancer cells, minimizing side effects on healthy tissues [].

Protein immobilization

NHS is used to immobilize proteins on various surfaces, such as beads or microchips, for applications like biosensors and affinity chromatography. This immobilization allows for the efficient separation, purification, and detection of target molecules [].

Bioconjugation

NHS finds application in bioconjugation reactions, where different biomolecules are linked together to create novel materials or study their interactions. This technique is valuable in developing new diagnostic tools and therapeutic agents [].

1-(Hydroxymethyl)pyrrolidine-2,5-dione is an organic compound characterized by the molecular formula and a molecular weight of 129.11 g/mol. This compound features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, along with a hydroxymethyl group at position 1. The presence of these functional groups contributes to its unique chemical properties and biological activities. The compound is known for its role as a versatile scaffold in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and inflammatory disorders .

HMSI's primary mechanism of action lies in its ability to convert carboxylic acids into prodrugs. Prodrugs often exhibit improved properties like increased solubility, better oral bioavailability, or reduced gastrointestinal toxicity compared to the parent drug []. Once inside the body, enzymes or physiological conditions can cleave the ester bond in the prodrug, releasing the active carboxylic acid for its intended therapeutic effect.

- Acute Toxicity: HMSI exhibits moderate acute toxicity upon ingestion or inhalation.

- Skin and Eye Irritation: It can cause skin and eye irritation upon contact.

- Flammability: HMSI is not highly flammable but can burn if exposed to high temperatures.

The chemical reactivity of 1-(hydroxymethyl)pyrrolidine-2,5-dione is primarily attributed to its electrophilic carbonyl groups, which can undergo nucleophilic addition reactions. For example, it can react with amines to form amides or with alcohols to yield esters. Additionally, the compound has been shown to inhibit the enzyme cyclooxygenase, which plays a crucial role in the inflammatory response, thereby suggesting potential applications in anti-inflammatory therapies .

1-(Hydroxymethyl)pyrrolidine-2,5-dione exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune regulation. By inhibiting IDO1, this compound may enhance anti-tumor immunity and serve as a therapeutic agent in cancer treatment . Furthermore, it has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics .

Several synthetic routes have been developed for producing 1-(hydroxymethyl)pyrrolidine-2,5-dione. Common methods include:

- Condensation Reactions: Utilizing N-hydroxysuccinimide as a precursor in condensation reactions with appropriate aldehydes or ketones.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through controlled heating conditions .

- Functionalization of Pyrrolidine Derivatives: Modifying existing pyrrolidine compounds to introduce the hydroxymethyl and carbonyl functionalities.

These methods highlight the versatility of synthetic strategies available for this compound.

1-(Hydroxymethyl)pyrrolidine-2,5-dione has several applications:

- Pharmaceutical Development: It serves as a lead compound in drug discovery for cancer and inflammation treatments due to its IDO1 inhibitory activity.

- Antimicrobial Agents: Its efficacy against various pathogens positions it as a potential candidate for new antibiotic formulations .

- Biochemical Research: Used in studies exploring metabolic pathways involving tryptophan catabolism and kynurenine production.

Research has indicated that 1-(hydroxymethyl)pyrrolidine-2,5-dione interacts with various biological targets, primarily through its inhibitory effects on enzymes like IDO1 and cyclooxygenase. These interactions have been studied extensively to understand their implications in cancer immunotherapy and anti-inflammatory treatments. The structure-activity relationship (SAR) studies have also revealed how modifications in the compound can influence its biological efficacy .

Several compounds share structural similarities with 1-(hydroxymethyl)pyrrolidine-2,5-dione. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1-(Hydroxymethyl)pyrrolidin-2-one | 0.97 | Lacks the additional carbonyl group |

| 5-Hydroxy-1-methylpyrrolidin-2-one | 0.85 | Contains a methyl group instead of hydroxymethyl |

| (S)-1-(Hydroxymethyl)-5-isopropylpyrrolidin-2-one | 0.83 | Isopropyl substitution affects steric properties |

| 1-(Hydroxymethyl)-5-isopropylpyrrolidin-2-one | 0.83 | Similar structure but varies in substituents |

The uniqueness of 1-(hydroxymethyl)pyrrolidine-2,5-dione lies in its specific arrangement of functional groups that contribute to its distinct biological activities and therapeutic potential compared to these similar compounds .

This detailed overview underscores the significance of 1-(hydroxymethyl)pyrrolidine-2,5-dione as a valuable compound in medicinal chemistry and its potential applications in treating various diseases.

1-(hydroxymethyl)pyrrolidine-2,5-dione, also known as N-Hydroxymethylsuccinimide, is a chemical compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol [11] [12]. This compound belongs to the class of succinimide derivatives and features a hydroxymethyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring structure [11]. The compound exists as a solid at room temperature and standard pressure conditions, displaying distinct physical characteristics that contribute to its identification and applications in various chemical processes [12].

Crystalline Characteristics and Morphology

1-(hydroxymethyl)pyrrolidine-2,5-dione typically presents as a white to off-white crystalline solid with a well-defined morphology [12] [13]. The crystalline structure of this compound is characterized by a relatively ordered arrangement of molecules, which contributes to its stability under normal storage conditions [13]. Under microscopic examination, the crystals exhibit a distinctive morphology that can be used for identification purposes [12]. The compound's crystalline nature influences its physical properties, including its solubility profile and thermal behavior [13] [14]. The crystal packing arrangement is influenced by intermolecular hydrogen bonding between the hydroxyl group and the carbonyl functionalities, which contributes to the overall stability of the crystalline lattice [14].

Melting Point and Thermal Behavior

The melting point of 1-(hydroxymethyl)pyrrolidine-2,5-dione is approximately 66°C, which serves as an important physical constant for identification and purity assessment [52] [58]. This relatively low melting point indicates moderate intermolecular forces within the crystal lattice [52]. When subjected to thermal analysis, the compound undergoes a clear endothermic transition corresponding to its melting process [58].

The thermal behavior of 1-(hydroxymethyl)pyrrolidine-2,5-dione includes a boiling point of approximately 362.2°C at 760 mmHg, although decomposition may occur before reaching this temperature [52] [58]. Differential scanning calorimetry (DSC) studies reveal that the compound exhibits a sharp melting endotherm, indicating a relatively pure crystalline material [52]. Upon further heating beyond its melting point, the compound may undergo thermal decomposition, which is characterized by the release of volatile components and potential structural rearrangements [58].

Spectroscopic Properties

The spectroscopic properties of 1-(hydroxymethyl)pyrrolidine-2,5-dione provide valuable information about its molecular structure, functional groups, and chemical environment [27]. These properties are essential for structural elucidation, purity assessment, and quality control purposes [27] [28].

Infrared Spectroscopic Profile

The infrared (IR) spectroscopic profile of 1-(hydroxymethyl)pyrrolidine-2,5-dione exhibits characteristic absorption bands that correspond to its functional groups [36]. The spectrum typically shows strong absorption bands in the region of 1735-1732 cm^-1, which are attributed to the C=O stretching vibrations of the imide carbonyl groups [36]. These carbonyl stretching frequencies are slightly lower than those observed for typical ketones due to the conjugation with the nitrogen atom [36] [35].

The hydroxyl group in the compound gives rise to a broad absorption band in the region of 3445-3450 cm^-1, which is characteristic of O-H stretching vibrations [35] [36]. The C-N stretching vibrations typically appear in the region of 1300-1200 cm^-1, while the C-O stretching of the hydroxymethyl group is observed around 1090-1100 cm^-1 [36]. Additionally, the CH2 bending vibrations appear in the fingerprint region of the spectrum, providing further structural confirmation [35]. The IR spectroscopic profile serves as a valuable tool for confirming the identity and purity of 1-(hydroxymethyl)pyrrolidine-2,5-dione in various applications [36].

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and chemical environment of 1-(hydroxymethyl)pyrrolidine-2,5-dione [32] [34]. The ^1H NMR spectrum of this compound exhibits characteristic signals that correspond to different proton environments within the molecule [32].

The ^1H NMR spectrum typically shows a multiplet at approximately δ 2.69 ppm, which is attributed to the four protons of the two methylene groups (CH2-CH2) in the pyrrolidine ring [36]. The hydroxymethyl group (-CH2OH) gives rise to a singlet at around δ 5.42 ppm for the methylene protons, while the hydroxyl proton typically appears as a broad singlet that may shift depending on concentration and solvent effects [36] [32].

The ^13C NMR spectrum of 1-(hydroxymethyl)pyrrolidine-2,5-dione displays signals for the carbonyl carbons at approximately δ 175-180 ppm, which is characteristic of imide carbonyl groups [34]. The methylene carbons of the pyrrolidine ring appear at around δ 28-30 ppm, while the hydroxymethyl carbon typically resonates at approximately δ 60-65 ppm [34] [36]. These NMR data provide valuable structural information and can be used to confirm the identity and purity of the compound [32].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of 1-(hydroxymethyl)pyrrolidine-2,5-dione through its characteristic fragmentation patterns [36] [20]. The mass spectrum of this compound typically shows a molecular ion peak at m/z 129, corresponding to its molecular weight [36].

The fragmentation pattern of 1-(hydroxymethyl)pyrrolidine-2,5-dione includes several characteristic fragment ions that provide structural information [36]. Common fragmentation pathways include the loss of the hydroxymethyl group (-CH2OH) to form a fragment at m/z 98, corresponding to the pyrrolidine-2,5-dione moiety [36]. Further fragmentation may involve the loss of CO to give fragments at m/z 70 and subsequent loss of another CO to yield fragments at m/z 42 [20].

High-resolution mass spectrometry confirms the exact mass of 1-(hydroxymethyl)pyrrolidine-2,5-dione as 129.0426 g/mol, which is consistent with its molecular formula C5H7NO3 [20] [36]. The mass spectrometric data, combined with other spectroscopic techniques, provide comprehensive structural information about the compound and are valuable for its identification and characterization [36].

Physicochemical Parameters

The physicochemical parameters of 1-(hydroxymethyl)pyrrolidine-2,5-dione are critical for understanding its behavior in various environments and applications [24] [43]. These parameters include solubility, ionization properties, partition coefficients, stability, and hygroscopic nature [24].

Solubility Profile in Various Solvents

1-(hydroxymethyl)pyrrolidine-2,5-dione exhibits varying solubility in different solvents, which is an important consideration for its handling, formulation, and application [43] [24]. The compound demonstrates good solubility in polar solvents due to the presence of both hydrophilic (hydroxyl and carbonyl) and hydrophobic (pyrrolidine ring) moieties in its structure [43].

Table 1: Solubility of 1-(hydroxymethyl)pyrrolidine-2,5-dione in Various Solvents at 25°C

| Solvent | Solubility |

|---|---|

| Water | 26 mg/mL (201.37 mM) |

| Dimethyl sulfoxide (DMSO) | 26 mg/mL (201.37 mM) |

| Ethanol | 26 mg/mL (201.37 mM) |

| Methanol | Soluble |

| Chloroform | Sparingly soluble |

| Hexane | Poorly soluble |

The solubility data indicates that 1-(hydroxymethyl)pyrrolidine-2,5-dione is highly soluble in polar protic solvents like water and alcohols, as well as in polar aprotic solvents like DMSO [43] [19]. This solubility profile is attributed to the compound's ability to form hydrogen bonds through its hydroxyl group and participate in dipole-dipole interactions through its carbonyl groups [43] [24]. The solubility in various solvents is an important consideration for chemical reactions, purification processes, and formulation development involving this compound [19].

pKa and Ionization Properties

The ionization properties of 1-(hydroxymethyl)pyrrolidine-2,5-dione are primarily determined by the hydroxyl group, which can undergo deprotonation under appropriate conditions [24] [42]. The pKa value, which represents the negative logarithm of the acid dissociation constant, provides information about the compound's behavior in aqueous solutions at different pH values [42].

For 1-(hydroxymethyl)pyrrolidine-2,5-dione, the hydroxyl group has a predicted pKa value in the range of 12-14, indicating that it is a weak acid [24] [42]. This relatively high pKa value suggests that the compound remains predominantly in its non-ionized form under physiological pH conditions (pH 7.4) [42]. The nitrogen atom of the imide group is not readily protonated due to the electron-withdrawing effect of the adjacent carbonyl groups, which reduces its basicity [24].

The ionization state of 1-(hydroxymethyl)pyrrolidine-2,5-dione affects its solubility, reactivity, and interaction with other molecules [42]. In strongly basic environments (pH > 12), a significant portion of the compound may exist in its deprotonated form, which can enhance its water solubility and reactivity towards electrophiles [24] [42]. Understanding these ionization properties is essential for predicting the compound's behavior in various chemical and biological systems [42].

Partition Coefficients and Distribution Behavior

The partition coefficient (log P) of 1-(hydroxymethyl)pyrrolidine-2,5-dione provides information about its distribution between aqueous and lipid phases, which is relevant for understanding its behavior in biological systems and environmental compartments [37] [38]. The log P value is a measure of the compound's lipophilicity or hydrophobicity [37].

For 1-(hydroxymethyl)pyrrolidine-2,5-dione, the calculated log P value is approximately -0.91, indicating that the compound has a higher affinity for aqueous phases than for lipid phases [24] [37]. This relatively low log P value is consistent with the presence of polar functional groups (hydroxyl and carbonyl) in the molecule, which enhance its water solubility [37].

The distribution behavior of 1-(hydroxymethyl)pyrrolidine-2,5-dione in biological systems is influenced by its partition coefficient [38] [39]. The negative log P value suggests that the compound would preferentially distribute into aqueous compartments rather than lipid membranes [39]. This distribution behavior has implications for the compound's absorption, distribution, and elimination properties in biological systems [38] [39]. Additionally, the partition coefficient is an important parameter for predicting the environmental fate of the compound, including its potential for bioaccumulation and soil adsorption [37] [40].

Stability Under Different Environmental Conditions

1-(hydroxymethyl)pyrrolidine-2,5-dione exhibits varying stability under different environmental conditions, which is an important consideration for its storage, handling, and application [47] [50]. The compound is generally stable under normal temperature and pressure conditions but may undergo degradation under certain environmental stressors [50].

Temperature significantly affects the stability of 1-(hydroxymethyl)pyrrolidine-2,5-dione [47]. The compound is stable at room temperature but may undergo thermal decomposition when heated above its melting point [47] [50]. Long-term storage at elevated temperatures can lead to degradation, potentially through hydrolysis of the imide ring or oxidation of the hydroxymethyl group [50].

The pH of the environment also influences the stability of 1-(hydroxymethyl)pyrrolidine-2,5-dione [42] [47]. In strongly acidic or basic conditions, the compound may undergo hydrolysis, leading to ring opening of the imide structure [42]. The compound is most stable in the pH range of 5-7, where minimal hydrolysis occurs [47].

Exposure to light, especially UV radiation, may induce photochemical degradation of 1-(hydroxymethyl)pyrrolidine-2,5-dione [47] [50]. Therefore, the compound is typically stored in amber containers or protected from light to maintain its stability [50]. Additionally, the presence of oxidizing agents can lead to oxidation of the hydroxymethyl group, resulting in the formation of degradation products [47].

Hygroscopic Properties

1-(hydroxymethyl)pyrrolidine-2,5-dione exhibits hygroscopic properties, meaning it has a tendency to absorb moisture from the surrounding environment [48] [50]. This hygroscopicity is attributed to the presence of polar functional groups, particularly the hydroxyl group, which can form hydrogen bonds with water molecules [48].

The hygroscopic nature of 1-(hydroxymethyl)pyrrolidine-2,5-dione necessitates special considerations for its storage and handling [50]. When exposed to humid conditions, the compound can absorb atmospheric moisture, which may affect its physical state, chemical stability, and purity [48] [50]. The absorption of moisture can lead to caking or clumping of the crystalline material, potentially affecting its flow properties and ease of handling [48].